4,4-Dimethylazepane-1-carbonyl chloride
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Overview
Description
4,4-Dimethylazepane-1-carbonyl chloride is a chemical compound with the molecular formula C9H16ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylazepane-1-carbonyl chloride can be synthesized through the reaction of 4,4-dimethylazepane with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
4,4-Dimethylazepane+Phosgene→4,4-Dimethylazepane-1-carbonyl chloride+HCl
The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and minimizes the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylazepane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4-dimethylazepane-1-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 4,4-dimethylazepane using reducing agents like lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out at room temperature in an inert solvent like dichloromethane.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 4,4-Dimethylazepane-1-carboxylic acid and hydrochloric acid.
Reduction: 4,4-Dimethylazepane.
Scientific Research Applications
4,4-Dimethylazepane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-dimethylazepane-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of amides, the compound acylates the amine group, forming a stable amide bond .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-piperazinecarbonyl chloride: Similar in structure but contains a piperazine ring instead of an azepane ring.
4-Morpholinecarbonyl chloride: Contains a morpholine ring, differing in the heterocyclic structure.
1-Pyrrolidinecarbonyl chloride: Contains a pyrrolidine ring, which is a five-membered ring with nitrogen.
Uniqueness
4,4-Dimethylazepane-1-carbonyl chloride is unique due to its seven-membered azepane ring with two methyl groups at the 4-position. This structural feature imparts specific reactivity and steric properties, making it distinct from other similar compounds. Its ability to form stable derivatives with various nucleophiles makes it valuable in synthetic chemistry .
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
4,4-dimethylazepane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-9(2)4-3-6-11(7-5-9)8(10)12/h3-7H2,1-2H3 |
InChI Key |
JWIBATJPSQJIJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)Cl)C |
Origin of Product |
United States |
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